5,6,7-Trihydroxy-3-methyl-4H-chromen-4-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8O5 |
|---|---|
Molecular Weight |
208.17 g/mol |
IUPAC Name |
5,6,7-trihydroxy-3-methylchromen-4-one |
InChI |
InChI=1S/C10H8O5/c1-4-3-15-6-2-5(11)9(13)10(14)7(6)8(4)12/h2-3,11,13-14H,1H3 |
InChI Key |
KZLBKOHYDPJHFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C(C1=O)C(=C(C(=C2)O)O)O |
Origin of Product |
United States |
Natural Occurrence and Advanced Isolation Methodologies for Chromen 4 One Analogues
Global Distribution and Phytochemical Significance of Chromone (B188151) Derivatives
Chromone derivatives are a widespread class of oxygen-containing heterocyclic compounds ubiquitous in the plant kingdom and, to a lesser extent, in fungi and bacteria. nih.govnih.gov Their distribution spans across numerous plant families, including the Fabaceae, Myrtaceae, Asphodelaceae, and Thymelaeaceae. nih.govnih.gov Notably, genera such as Aloe, Aquilaria (source of agarwood), and Cassia are rich sources of these compounds. nih.gov The global distribution of these plants means that chromone derivatives are found in diverse ecosystems, from tropical rainforests to arid deserts.
The phytochemical significance of chromone derivatives is multifaceted. In plants, they are involved in various physiological processes, including growth regulation, photosynthesis, and defense mechanisms against pathogens and ultraviolet radiation. nih.gov Their presence in traditional medicines across various cultures underscores their long-recognized biological effects. nih.gov Modern scientific investigations have further elucidated their pharmacological potential, attributing a range of activities to the chromone scaffold, including antioxidant, anti-inflammatory, antimicrobial, and antiviral properties. nih.gov This broad spectrum of activity has made chromone derivatives a subject of intense research in drug discovery and medicinal chemistry. nih.gov
For instance, Khellin, a furanochromone from the plant Ammi visnaga, has been used in traditional medicine and has been investigated for various therapeutic properties. Another example is Eugenin, found in cloves (Syzygium aromaticum), which demonstrates the integration of these compounds into common dietary and medicinal plants. The diversity of substitution patterns on the chromone core gives rise to a vast number of derivatives, each with potentially unique biological activities.
Table 1: Examples of Naturally Occurring Chromone Derivatives and Their Botanical Sources
| Compound Name | Botanical Source(s) |
|---|---|
| Aloesin | Aloe species |
| Eugenin | Syzygium aromaticum (Clove) |
| Khellin | Ammi visnaga |
| 2-(2-Phenylethyl)chromones | Aquilaria species (Agarwood) |
| Cassiadinine | Cassia siamea |
Targeted Extraction and Fractionation Techniques for Polyhydroxylated Chromen-4-ones from Biological Matrices
The isolation of polyhydroxylated chromen-4-ones, such as the titular 5,6,7-Trihydroxy-3-methyl-4H-chromen-4-one, from complex biological matrices necessitates a systematic and targeted approach to extraction and fractionation. The polyhydroxylated nature of these compounds imparts a degree of polarity that guides the selection of appropriate solvents and techniques.
The initial step typically involves the extraction of the raw plant or microbial material. The choice of solvent is critical and is often determined by the polarity of the target compounds. For polyhydroxylated chromones, a succession of solvents with increasing polarity is commonly employed. This process, known as sequential extraction, might begin with a nonpolar solvent like hexane to remove lipids and other nonpolar constituents, followed by solvents of intermediate polarity such as ethyl acetate, and finally a highly polar solvent like methanol or an aqueous-methanolic mixture to extract the more polar compounds, including polyhydroxylated chromones. Subcritical water extraction is another green and efficient technique that has been explored for the extraction of phenolic compounds. mdpi.com
Following extraction, the crude extract, which is a complex mixture of numerous compounds, undergoes fractionation to simplify the mixture and enrich the target chromones. Liquid-liquid partitioning is a fundamental fractionation technique. Here, the crude extract is partitioned between two immiscible solvents, for example, an aqueous phase and an organic solvent like ethyl acetate. This separates compounds based on their differential solubility in the two phases.
Solid-phase extraction (SPE) is another widely used technique for fractionation. SPE cartridges with various stationary phases (e.g., normal-phase silica, reversed-phase C18) can be used to selectively retain and then elute fractions enriched with compounds of a specific polarity range. For polyhydroxylated chromones, a reversed-phase SPE approach is often effective, where the polar compounds are washed through while less polar impurities are retained, or vice-versa depending on the elution solvent.
Table 2: Common Extraction and Fractionation Techniques for Polyhydroxylated Chromones
| Technique | Principle | Application |
|---|---|---|
| Extraction | ||
| Sequential Solvent Extraction | Utilizes solvents of varying polarities to selectively extract compounds. | Initial extraction from raw biological material. |
| Subcritical Water Extraction | Uses water at elevated temperature and pressure as the extraction solvent. | A green alternative for extracting polar compounds. |
| Fractionation | ||
| Liquid-Liquid Partitioning | Separates compounds based on their differential solubility in two immiscible liquids. | Simplification of crude extracts. |
| Solid-Phase Extraction (SPE) | Separates components of a mixture based on their physical and chemical properties. | Enrichment of target compounds and removal of impurities. |
Advanced Chromatographic Methods for Isolation and Purification of Natural Chromen-4-one Metabolites
Following initial extraction and fractionation, advanced chromatographic techniques are indispensable for the final isolation and purification of individual chromen-4-one metabolites to a high degree of purity. The choice of chromatographic method depends on the complexity of the fraction and the physicochemical properties of the target compounds.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern natural product chemistry. libretexts.orgijsdr.org Both analytical and preparative scale HPLC are used. For polyhydroxylated chromones, reversed-phase HPLC (RP-HPLC) is the most common mode. sielc.com In RP-HPLC, a nonpolar stationary phase (typically C18-bonded silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (like formic acid) to improve peak shape. nih.gov A gradient elution, where the proportion of the organic solvent is gradually increased, is typically employed to effectively separate compounds with a range of polarities. nih.gov Ultra-High-Performance Liquid Chromatography (UHPLC), which uses columns with smaller particle sizes, offers higher resolution and faster separation times compared to conventional HPLC. nih.gov
Counter-Current Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby eliminating issues such as irreversible adsorption of the sample. mdpi.comwikipedia.org This makes it particularly suitable for the purification of polar and delicate natural products. nih.gov In CCC, a biphasic solvent system is used, with one liquid phase acting as the stationary phase and the other as the mobile phase. wikipedia.org The selection of the appropriate solvent system is crucial for a successful separation. High-speed counter-current chromatography (HSCCC) is a popular variant of this technique. globalresearchonline.net The method has been successfully applied to the preparative separation of various chromones from plant extracts. nih.gov
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a powerful analytical tool for the identification and quantification of chromones in complex mixtures. nih.gov While primarily an analytical technique, the data obtained from UPLC-MS/MS analysis, such as retention times and mass fragmentation patterns, are invaluable for guiding the preparative isolation process and for the structural elucidation of the purified compounds. nih.gov
The combination of these advanced chromatographic methods allows for the efficient isolation of pure chromen-4-one metabolites, even from highly complex natural extracts, paving the way for their detailed structural characterization and biological evaluation.
Table 3: Advanced Chromatographic Techniques for Chromone Purification
| Technique | Stationary Phase | Mobile Phase | Separation Principle |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Solid (e.g., C18 silica) | Liquid | Partitioning between a solid stationary phase and a liquid mobile phase based on polarity. |
| Counter-Current Chromatography (CCC) | Liquid | Liquid | Partitioning between two immiscible liquid phases. |
| Ultra-Performance Liquid Chromatography (UPLC) | Solid (smaller particles than HPLC) | Liquid | Similar to HPLC but with higher resolution and speed. |
Synthetic Strategies and Chemical Modifications of 5,6,7 Trihydroxy 3 Methyl 4h Chromen 4 One
Total Synthesis Approaches for the 4H-Chromen-4-one Core Structure
The 4H-chromen-4-one, or chromone (B188151), framework is a fundamental structural motif in numerous naturally occurring and synthetic compounds. A variety of synthetic strategies have been developed to construct this bicyclic system.
One classical and widely employed method involves the intramolecular condensation of 1-(2-hydroxyphenyl)-1,3-diones. This reaction can be catalyzed by acids, such as a mixture of acetic acid and concentrated hydrochloric acid, to facilitate the cyclization and dehydration, yielding the chromone ring. researchgate.net The requisite 1-(2-hydroxyphenyl)-1,3-diones can be prepared through the Baker-Venkataraman rearrangement of 2-acyloxyacetophenones. researchgate.netijrpc.com
Another notable approach is the intramolecular Wittig reaction. organic-chemistry.org This method involves the reaction of silyl esters of O-acyl(aroyl)salicylic acids with (trimethylsilyl)methylenetriphenylphosphorane. This forms acylphosphorane intermediates that undergo cyclization on the ester carbonyl to afford the 4H-chromen-4-one core in good to excellent yields. organic-chemistry.org This one-pot cyclization offers a more efficient alternative to some traditional methods that may require harsher conditions. organic-chemistry.org
Furthermore, the synthesis of the 4H-chromen-4-one core can be achieved through the oxidative cyclization of 2'-hydroxychalcones. Various oxidizing agents can be employed for this transformation. Additionally, multicomponent reactions have emerged as a powerful tool for the one-pot synthesis of highly functionalized 4H-chromenes. sharif.edusharif.edu For instance, the reaction of an aldehyde, malononitrile, and a phenol or enolizable ketone can be catalyzed by various catalysts, including nano-kaoline/BF3/Fe3O4, to produce the chromene skeleton. sharif.edusharif.edu
| Synthetic Method | Key Reactants | Key Reagents/Conditions | Reference |
| Baker-Venkataraman Rearrangement & Cyclization | 2-Hydroxyacetophenone, Acid Chloride | Pyridine, KOH, then Acid (e.g., HCl) | researchgate.net |
| Intramolecular Wittig Reaction | Silyl ester of O-acylsalicylic acid | (Trimethylsilyl)methylenetriphenylphosphorane | organic-chemistry.org |
| Oxidative Cyclization | 2'-Hydroxychalcone | Oxidizing agent (e.g., I2, DDQ) | researchgate.net |
| Multicomponent Reaction | Aldehyde, Malononitrile, Phenol | Catalyst (e.g., nano-kaoline/BF3/Fe3O4) | sharif.edusharif.edu |
Regioselective Hydroxylation and Methylation Techniques for Polyhydroxy Chromen-4-ones
The biological activity of polyhydroxy chromen-4-ones is often dictated by the specific placement of hydroxyl and methoxy (B1213986) groups on the aromatic ring. Consequently, regioselective hydroxylation and methylation are crucial synthetic transformations.
Regioselective hydroxylation can be challenging due to the multiple activated positions on the phenol ring. One strategy involves the use of directing groups to guide the incoming hydroxyl group to a specific position. Alternatively, selective deprotection of a poly-methoxylated precursor can be employed to unmask hydroxyl groups at desired locations.
For regioselective methylation, the differential reactivity of the hydroxyl groups can be exploited. For instance, the 7-hydroxyl group is often the most acidic and can be selectively methylated under carefully controlled conditions using a mild base and a methylating agent like dimethyl sulfate (B86663). In some cases, enzymatic or microbial transformations offer a high degree of regioselectivity. For example, distinct isoflavone O-methyltransferases (IOMTs) from Streptomyces species have been utilized for the regioselective O-methylation of isoflavones, a class of compounds containing the 4H-chromen-4-one core. nih.gov Co-expression of S-adenosylmethionine (SAM) synthetase genes can further enhance the efficiency of these biotransformations. nih.gov
Rational Design and Synthesis of Derivatives and Analogues of 5,6,7-Trihydroxy-3-methyl-4H-chromen-4-one
The rational design and synthesis of derivatives and analogues are essential for structure-activity relationship (SAR) studies and the development of compounds with improved properties.
Introduction of Substituents at Specific Positions (e.g., C-2, C-3, C-7)
The introduction of various substituents at the C-2, C-3, and C-7 positions of the chromen-4-one scaffold can significantly influence its biological profile.
C-2 Position: The C-2 position is frequently substituted with aryl or heteroaryl groups. This can be achieved by starting the synthesis with a substituted 2-hydroxyacetophenone or by employing cross-coupling reactions on a pre-functionalized chromone core. A wide range of 2-substituted chromen-4-ones have been synthesized, including those bearing tetrahydrobenzo[c]isoxazolyl researchgate.net and phenyl-1,3,4-oxadiazole moieties. nih.gov
C-3 Position: The C-3 position is amenable to various modifications. For instance, 3-formylchromones can serve as versatile intermediates for the synthesis of a variety of heterocyclic-fused chromones. researchgate.net Additionally, 3-heteroaryl-4H-chromen-4-ones can be synthesized via the oxidative rearrangement of 2-heteroaryl chroman-4-ones. researchgate.net
C-7 Position: The hydroxyl group at the C-7 position is a common site for modification. O-alkylation is a frequent strategy to introduce a variety of functional groups. For example, 7-O-β-D-glucopyranosyloxy derivatives have been synthesized to enhance water solubility and potentially alter pharmacokinetic properties.
Development of Conjugates and Prodrugs for Mechanistic Studies
To investigate the mechanisms of action and improve the delivery of chromen-4-one-based compounds, conjugates and prodrugs are often synthesized. Prodrug strategies typically involve masking one or more of the hydroxyl groups with a labile moiety that can be cleaved under specific physiological conditions to release the active parent compound. This approach can enhance bioavailability, improve targeting, and reduce off-target effects. The development of self-immolative linkers, such as those based on p-aminobenzyloxycarbonyl (PABC) chemistry, allows for the controlled release of phenolic drugs. otago.ac.nz
Conjugation to other molecules, such as peptides or targeting ligands, can facilitate the delivery of the chromen-4-one to specific cells or tissues. For example, the synthesis of a ferulic acid ester derivative of quercetin (a polyhydroxy chromen-4-one) has been reported to create a hybrid compound with potentially modified vascular properties. mdpi.com
Green Chemistry Approaches and Sustainable Synthesis Protocols for Chromen-4-one Compounds
In recent years, there has been a significant shift towards the development of environmentally benign and sustainable synthetic methods for chromen-4-one compounds. nih.govresearchgate.net These "green chemistry" approaches aim to reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net
Key green chemistry strategies for chromen-4-one synthesis include:
Use of Green Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives like water or ionic liquids. nih.govresearchgate.net
Catalyst-Based Approaches: Employing reusable and non-toxic catalysts, such as nano-materials or organocatalysts, to improve reaction efficiency and minimize waste. sharif.edursc.org
Microwave and Ultrasound Irradiation: Utilizing alternative energy sources like microwaves and ultrasound to accelerate reaction rates, often leading to higher yields and shorter reaction times. nih.govresearchgate.net
Multicomponent Reactions: Designing one-pot reactions where multiple starting materials are combined to form the final product in a single step, which increases atom economy and reduces purification steps. sharif.edusharif.edu
Solvent-Free Conditions: Conducting reactions in the absence of a solvent, which significantly reduces waste. sharif.edursc.org
| Green Chemistry Approach | Description | Advantages | Reference |
| Microwave-assisted synthesis | Use of microwave irradiation to heat the reaction. | Faster reaction times, higher yields, environmentally benign. | nih.govresearchgate.net |
| Ultrasound-assisted synthesis | Use of ultrasonic waves to promote the reaction. | Shorter reaction times, improved yields. | nih.govresearchgate.net |
| Use of green solvents | Employing solvents like water or ethanol. | Reduced toxicity and environmental impact. | nih.govresearchgate.net |
| Catalyst-based approach | Utilizing recyclable and non-toxic catalysts. | Reduced waste, cost-effective, scalable. | sharif.edursc.org |
| Solvent-free synthesis | Reactions conducted without a solvent. | Reduced waste, simplified work-up. | sharif.edursc.org |
Advanced Analytical and Spectroscopic Characterization Post-Synthesis
Following the synthesis of this compound and its derivatives, rigorous characterization is essential to confirm the structure and purity of the compounds. A combination of advanced analytical and spectroscopic techniques is employed for this purpose.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for elucidating the molecular structure. Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), provide detailed information about the connectivity of atoms within the molecule. mdpi.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which is used to determine its elemental composition. nih.gov Techniques like electrospray ionization (ESI) are commonly used.
X-ray Crystallography: This technique provides the definitive three-dimensional structure of a crystalline compound. It allows for the precise determination of bond lengths, bond angles, and stereochemistry.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups. UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is useful for confirming the presence of the chromone chromophore.
These advanced analytical methods are crucial for ensuring the identity and purity of synthesized compounds, which is a prerequisite for any subsequent biological or medicinal chemistry studies. ntu.edu.sg
Biosynthetic Pathways of Polyhydroxylated Chromen 4 Ones
Elucidation of Precursor Molecules and Intermediates in Chromone (B188151) Biosynthesis
The fundamental architecture of the chromone scaffold is assembled by Type III polyketide synthases (PKSs) from simple acyl-CoA precursors. nih.gov The biosynthesis initiates with a starter molecule, typically an acetyl-CoA, which is subsequently extended by several malonyl-CoA units in a series of decarboxylative condensation reactions. mdpi.com
For 5,6,7-Trihydroxy-3-methyl-4H-chromen-4-one, the carbon backbone is likely derived from one starter unit and four extender units, classifying it as a pentaketide. The origin of the methyl group at the C-3 position can be hypothesized through two primary routes:
Propionyl-CoA as a Starter Unit: Instead of the common acetyl-CoA, the biosynthesis could initiate with propionyl-CoA. The initial condensation with a malonyl-CoA unit would result in a five-carbon chain, with the methyl group from propionyl-CoA ultimately becoming the C-3 methyl of the chromone ring after cyclization.
Post-PKS C-Methylation: Alternatively, the polyketide chain could be assembled from an acetyl-CoA starter and subsequently methylated. This would involve a C-methyltransferase (CMeT) enzyme, which uses S-adenosylmethionine (SAM) as a methyl donor to attach a methyl group to the nascent polyketide chain while it is still bound to the PKS enzyme. nih.gov This mechanism is well-documented in fungal polyketide synthesis. nih.gov
Following the iterative condensations, a linear polyketide intermediate is formed. For the target molecule, this would likely be a 3,5,7,9-tetraketo-decanoyl-CoA thioester (if starting with acetyl-CoA) or a related methylated variant. The specific folding of this linear chain is critical for determining the final cyclization pattern and the arrangement of hydroxyl groups on the aromatic ring. The 5,7-dihydroxy substitution pattern is a common outcome of the cyclization catalyzed by many plant-based Type III PKSs. frontiersin.org The additional hydroxyl group at the C-6 position suggests a subsequent modification by a tailoring enzyme.
Identification and Characterization of Key Enzymatic Transformations in Chromen-4-one Formation
The conversion of linear polyketide intermediates into the final chromone structure is orchestrated by a suite of specialized enzymes. The key transformations include polyketide synthesis and cyclization, followed by tailoring reactions such as hydroxylation and methylation.
Type III Polyketide Synthase (PKS): This is the central enzyme in chromone biosynthesis. It performs the iterative decarboxylative condensation of malonyl-CoA extender units with a starter CoA-ester. ebi.ac.uk For chromone formation, a specific PKS, such as a Pentaketide Chromone Synthase (PCS), catalyzes the condensation of five malonyl-CoA molecules (or one starter and four extenders) and directs the cyclization of the resulting polyketide chain. nih.govresearchgate.net The cyclization occurs via an intramolecular C6-to-C1 Claisen condensation to form the characteristic γ-pyrone ring of the chromone scaffold. mdpi.com
Hydroxylases: While the 5,7-dihydroxy pattern often arises directly from the PKS-catalyzed cyclization, the hydroxyl group at the C-6 position of this compound is likely introduced by a subsequent tailoring enzyme. Cytochrome P450 monooxygenases (CYPs) are prime candidates for this reaction. mdpi.com For instance, in the biosynthesis of 2-(2-phenylethyl)chromones in Aquilaria sinensis, the CYP82G1 enzyme has been identified as a chromone hydroxylase responsible for adding a hydroxyl group at the C-6 position. nih.gov A similar enzyme could be responsible for the C-6 hydroxylation in the pathway to the target compound.
Methyltransferases: If the C-3 methyl group is not derived from a propionyl-CoA starter, a S-adenosylmethionine (SAM)-dependent C-methyltransferase is required. nih.gov These enzymes catalyze the transfer of a methyl group from SAM to a specific carbon atom of the polyketide backbone. This methylation event is programmed to occur at a specific step during chain elongation, ensuring the precise placement of the methyl group in the final product. nih.gov
Below is a summary of the key enzymes potentially involved in the biosynthesis of this compound.
| Enzyme Class | Specific Enzyme (Example) | Function | Substrate(s) | Product |
|---|---|---|---|---|
| Polyketide Synthase | Pentaketide Chromone Synthase (PCS) | Catalyzes polyketide chain elongation and cyclization | Acetyl-CoA/Propionyl-CoA, Malonyl-CoA | Chromone scaffold (e.g., 5,7-dihydroxy-3-methylchromone) |
| Hydroxylase | Cytochrome P450 Monooxygenase (e.g., CYP82G1-like) | Regioselective hydroxylation of the chromone ring | 5,7-dihydroxy-3-methylchromone | 5,6,7-trihydroxy-3-methylchromone |
| Methyltransferase | S-adenosylmethionine (SAM)-dependent C-methyltransferase | C-methylation of the polyketide chain (alternative pathway) | Polyketide intermediate, SAM | Methylated polyketide intermediate |
Metabolic Engineering and Biotechnological Approaches for Biosynthetic Production of Chromen-4-ones
The production of complex plant natural products like polyhydroxylated chromones through traditional methods can be inefficient and unsustainable. Metabolic engineering offers a powerful alternative by harnessing the biosynthetic capabilities of microbial hosts, such as Escherichia coli and Saccharomyces cerevisiae, to produce these valuable compounds. nih.govyoutube.com This approach involves the rational modification of an organism's metabolism to enhance the production of a target molecule. nih.gov
Heterologous Pathway Reconstruction: The core of this strategy is the introduction of the entire biosynthetic pathway for the chromone into a microbial host. This involves expressing the genes encoding the necessary enzymes, including the specific Type III PKS, hydroxylases, and methyltransferases, from the native plant or other sources. nih.gov The use of a heterologous host is often preferred when the native organism grows slowly or is not genetically tractable. nih.gov
Enhancing Precursor Supply: A common bottleneck in heterologous production is the limited availability of necessary precursors like acetyl-CoA, malonyl-CoA, and SAM. nih.gov Metabolic engineering strategies can be employed to upregulate the host's central carbon metabolism, channeling more resources towards these key building blocks. This can involve overexpressing genes in the precursor supply pathways or deleting genes that lead to competing, non-essential byproducts.
Optimization of Enzyme Expression: The efficiency of a reconstructed pathway is highly dependent on the relative expression levels of its constituent enzymes. An imbalance can lead to the accumulation of toxic intermediates or the creation of metabolic bottlenecks. nih.gov Advanced techniques, such as the use of proteome analysis quantification concatamer (QconCAT), allow for the precise determination of enzyme abundance, enabling the fine-tuning of gene expression to optimize the metabolic flux through the pathway for maximal product yield. nih.gov
Synthetic Biology Tools: The development of synthetic biology tools, particularly CRISPR-based technologies, has revolutionized metabolic engineering. These tools facilitate efficient gene editing, allowing for the stable integration of biosynthetic genes into the host genome, the deletion of competing pathways, and the precise regulation of gene expression to balance the metabolic network.
The table below outlines key strategies in the metabolic engineering of chromone production.
| Strategy | Approach | Objective | Example Tools/Methods |
|---|---|---|---|
| Precursor Supply Enhancement | Overexpression of key enzymes in central metabolism | Increase the intracellular pool of Acetyl-CoA, Malonyl-CoA, and SAM | Overexpression of acetyl-CoA carboxylase (acc) |
| Pathway Reconstruction | Heterologous expression of biosynthetic genes | Introduce the complete pathway for the target chromone into a microbial host | Expression of PKS, CYP450, and Methyltransferase genes on plasmids or integrated into the genome |
| Flux Optimization | Balancing enzyme expression levels | Prevent metabolic bottlenecks and accumulation of toxic intermediates | Promoter engineering, ribosome binding site (RBS) optimization, QconCAT proteome analysis |
| Host Strain Improvement | Deletion of competing metabolic pathways | Redirect carbon flux towards the desired product | CRISPR/Cas9-mediated gene knockouts |
Structure Activity Relationship Sar Studies of 5,6,7 Trihydroxy 3 Methyl 4h Chromen 4 One and Its Analogues
Influence of Hydroxyl Group Patterning on Molecular Interactions and Biological Properties
The number and position of hydroxyl (-OH) groups on the chromen-4-one scaffold are primary determinants of its biological activity. These groups are key players in forming hydrogen bonds with target proteins and also influence the molecule's antioxidant properties.
Research on related 4-chromanone scaffolds has demonstrated that hydroxyl groups at the 5- and 7-positions are particularly important for enhancing antibacterial activities. nih.govacs.org For instance, the introduction of a 5-OH group to 7-hydroxy-4-chromanones significantly improved activity against Methicillin-resistant Staphylococcus aureus (MRSA). acs.org The presence of hydroxyl groups can, however, also lead to intramolecular hydrogen bonding, such as between the 5-OH group and the carbonyl group at the 4-position, which can sometimes reduce activity. acs.org
In the context of antioxidant activity, flavones containing hydroxyl substitutions at the C5 and C7 positions on ring A, and at the C3′ position on ring B, show potent effects. mdpi.com The 5,6,7-trihydroxy substitution pattern on 5,6,7-Trihydroxy-3-methyl-4H-chromen-4-one suggests a strong potential for antioxidant and radical scavenging activity, as multiple hydroxyl groups on the benzene ring contribute to this effect. The electronic influence of multiple hydroxyl groups is generally additive, though it can be affected by steric hindrance from interactions between adjacent groups. rsc.org The ability to selectively react with one hydroxyl group in the presence of others is a significant challenge in creating analogues, but it is crucial for developing targeted inhibitors. nih.gov
| Hydroxyl Group Position | Observed Influence on Biological Activity | Potential Molecular Interaction |
|---|---|---|
| 5-OH | Enhances antibacterial activity; may reduce activity due to intramolecular H-bonding with 4-keto group. acs.org | Hydrogen bond donor/acceptor. |
| 6-OH | Contributes to antibacterial activity. acs.org | Hydrogen bond donor/acceptor. |
| 7-OH | Crucial for antibacterial and antioxidant properties. nih.govmdpi.com | Hydrogen bond donor/acceptor. |
Impact of Methylation and Other Alkylation on Bioactivity Profiles
Alkylation, including methylation, of the chromen-4-one core modifies the compound's lipophilicity, steric profile, and metabolic stability, thereby influencing its bioactivity.
The replacement of a hydroxyl group with a methoxy (B1213986) (-OCH3) group can have significant effects. For example, a methoxy group at the C7 position of the flavone ring has been shown to enhance anti-inflammatory activity. mdpi.com In a study on chromone (B188151) derivatives designed to inhibit superoxide anion generation, a methoxy group at the 7-position was found to greatly impact the compound's activity. nih.gov The 3-methyl group in this compound contributes to the molecule's lipophilicity and can influence its binding orientation within a target's active site.
The nature of other alkyl substituents also plays a critical role. Studies on 2-alkylchroman-4-ones revealed that inhibitory activity is dependent on the length of the alkyl chain. acs.org An n-propyl chain at the 2-position conferred slightly better activity than an n-heptyl chain, while the n-pentyl group was found to be optimal among the studied alkyl derivatives, indicating that both the size and lipophilicity of the alkyl group are key factors for potency. acs.org
| Alkylation Type | Position | Effect on Bioactivity |
|---|---|---|
| Methylation (-CH3) | 3 | Increases lipophilicity, influences binding orientation. |
| Methoxylation (-OCH3) | 7 | Enhances anti-inflammatory activity. mdpi.com Impacts inhibitory activity against superoxide generation. nih.gov |
| Alkylation (general) | 2 | Activity is dependent on the length and branching of the alkyl chain. acs.org |
Role of the Chromen-4-one Core Substituents on Target Affinity and Selectivity
The chromen-4-one scaffold itself is a privileged structure in drug discovery. nih.govacs.org However, an unsubstituted aromatic system often leads to a loss of activity, highlighting the necessity of substituents for biological inhibition. acs.org The electronic nature of these substituents is important; electron-withdrawing groups in the 6- and 8-positions have been shown to be favorable for SIRT2 inhibition. acs.org The polar keto function at the C4 position is often crucial for target interaction, likely acting as a hydrogen bond acceptor. acs.org Replacing this carbonyl oxygen with a sulfur atom resulted in a loss of agonistic activity at the GPR55 receptor, indicating its importance in binding and activation. acs.org
Different substitution patterns can direct chromen-4-one derivatives to diverse targets:
Sigma (σ) Receptors: Derivatives with an (n-(cyclo)aminoalkyl)oxy linker at the 6-position show high affinity for σ1 receptors, which are targets for treating neurological disorders like Alzheimer's disease and neuropathic pain. nih.govrsc.orgdrugbank.com The length of the linker significantly influences this affinity. nih.gov
GPR55 Receptor: By introducing long, lipophilic substituents to a benzamido residue at the 8-position, the chromen-4-one scaffold can be adapted to create selective ligands for the GPR55 receptor, a target for inflammation and pain. acs.org
Monoamine Oxidase (MAO): Chromen-4-one derivatives have been found to be effective inhibitors of MAO, an enzyme involved in the breakdown of neurotransmitters. nih.gov
For this compound, the dense hydroxylation pattern suggests a high potential for forming multiple hydrogen bonds, which could lead to high affinity for targets with polar binding pockets.
Computational and in Silico Investigation of 5,6,7 Trihydroxy 3 Methyl 4h Chromen 4 One
Molecular Docking Simulations for Prediction of Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the potential biological targets of 5,6,7-Trihydroxy-3-methyl-4H-chromen-4-one and the specific molecular interactions that govern its binding affinity.
Docking studies on closely related compounds, such as rubrofusarin (B1680258), have provided insights into potential targets. For instance, rubrofusarin has been docked against Protein Tyrosine Phosphatase 1B (PTP1B) and human Monoamine Oxidase A (hMAO-A). researchgate.net The simulations revealed binding energies of -5.47 kcal/mol for the catalytic site and -6.41 kcal/mol for the allosteric site of PTP1B. researchgate.net The interactions stabilizing the complex typically involve a network of hydrogen bonds, π-π stacking, and hydrophobic interactions with key amino acid residues in the active site. researchgate.net
Similarly, studies on nor-rubrofusarin derivatives have been conducted to explore their potential as inhibitors for targets relevant to Alzheimer's disease, such as Beta-secretase 1 (BACE1). ebi.ac.uk These investigations have highlighted that the strength of the protein-inhibitor interaction is determined by a combination of hydrophobic interactions and the number of hydrogen bonds formed. ebi.ac.uk The multiple hydroxyl groups on the this compound scaffold are predicted to be key contributors to forming strong hydrogen bonds with receptor sites, a critical factor for binding affinity.
| Ligand | Target Protein | Binding Site | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) | Type of Interactions |
| Rubrofusarin | PTP1B | Catalytic | -5.47 | Not specified | Hydrogen bonds, π-π stacking |
| Rubrofusarin | PTP1B | Allosteric | -6.41 | Not specified | Hydrogen bonds, π-π stacking, π-alkyl |
| Nor-rubrofusarin Derivative | BACE1 | Active Site | Not specified | Not specified | Hydrogen bonds, Hydrophobic interactions |
Molecular Dynamics Simulations to Elucidate Binding Stability, Conformational Changes, and Solvent Effects
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. nih.gov MD simulations are used to assess the stability of the docked conformation, observe conformational changes in both the ligand and the protein, and understand the role of solvent molecules in the binding process. youtube.com
For chromone (B188151) derivatives, MD simulations have been employed to validate docking results and to gain a deeper understanding of their interaction with targets like the SARS-CoV-2 main protease and acetylcholinesterase. nih.govnih.gov A typical MD simulation runs for a duration of nanoseconds (e.g., 100 ns) and tracks the movements of all atoms in the system. mdpi.com Key parameters analyzed during an MD simulation include:
Root-Mean-Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value over time suggests that the ligand-protein complex has reached equilibrium and the binding is stable. mdpi.com
Root-Mean-Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual amino acid residues within the protein. This helps to identify which parts of the protein are flexible and which are stable upon ligand binding. nih.gov
Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and the target protein throughout the simulation, providing insight into the most persistent and important interactions for binding stability.
Although specific MD simulation data for this compound is not extensively documented, such studies would be essential to confirm the stability of its binding poses predicted by docking and to elucidate the dynamic behavior that contributes to its potential biological activity. nih.gov
Quantum Chemical Calculations (e.g., Density Functional Theory, HOMO-LUMO Analysis) for Electronic Properties and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, molecular geometry, and reactivity of molecules. d-nb.infodntb.gov.ua For this compound, these calculations provide fundamental insights into its chemical behavior.
DFT studies on the closely related rubrofusarin have been used to model its structure, vibrational spectra, and electronic transitions. spectroscopyonline.com A key aspect of these studies is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
HOMO: Represents the ability of a molecule to donate an electron. Regions of the molecule with high HOMO density are prone to electrophilic attack.
LUMO: Represents the ability of a molecule to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to undergo electronic transitions. mdpi.com
Studies on various chromone derivatives have shown that the HOMO-LUMO energy gap can be correlated with biological activity. dntb.gov.ua Molecular Electrostatic Potential (MEP) maps are also generated from these calculations to visualize the charge distribution and predict sites for intermolecular interactions. d-nb.info
| Parameter | Description | Significance for this compound |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating capability of the molecule. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting capability of the molecule. |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | A smaller gap suggests higher chemical reactivity and potential for biological activity. mdpi.com |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Hard molecules have a large energy gap. ajchem-a.com |
| Electronegativity (χ) | χ = -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. ajchem-a.com |
Pharmacophore Modeling and Virtual Screening for the Identification of Novel Analogues
Pharmacophore modeling is a powerful technique in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound, a pharmacophore model would be constructed based on its key structural features:
Hydrogen Bond Acceptors (A): The carbonyl oxygen and the hydroxyl oxygens.
Hydrogen Bond Donors (D): The hydroxyl groups at positions 5, 6, and 7.
Aromatic Rings (R): The fused bicyclic chromone ring system.
Once a pharmacophore hypothesis is developed, it can be used as a 3D query to perform virtual screening on large chemical databases (such as ChEMBL, ZINC, or MCULE) to identify novel compounds that match the pharmacophoric features. nih.gov This process allows for the rapid identification of diverse molecules that may have similar biological activity.
For example, a pharmacophore model based on chromone derivatives with known acetylcholinesterase (AChE) inhibitory activity was developed with features including two hydrogen bond acceptors, two hydrophobic regions, and two aromatic rings (AAHHRR). nih.gov This model was then used to screen databases, leading to the identification of new potential AChE inhibitors. nih.gov A similar approach could be applied using this compound as a template to discover novel analogues with potentially enhanced activity or improved pharmacokinetic properties.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters
Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. In silico ADME prediction models provide a rapid and cost-effective way to assess the "drug-likeness" of a molecule early in the discovery process. nih.govnih.gov These models use the chemical structure to calculate various physicochemical and pharmacokinetic parameters.
Key ADME parameters and drug-likeness rules include:
Lipinski's Rule of Five: A set of guidelines to evaluate if a compound has properties that would make it a likely orally active drug in humans. The rules state that a compound is likely to have poor absorption or permeation if it violates more than one of the following:
Molecular weight > 500 Da
LogP (octanol-water partition coefficient) > 5
More than 5 hydrogen bond donors
More than 10 hydrogen bond acceptors
Topological Polar Surface Area (TPSA): A descriptor that correlates well with passive molecular transport through membranes. A TPSA of ≤140 Ų is generally considered favorable for good oral bioavailability.
Gastrointestinal (GI) Absorption: Prediction of the extent to which a compound will be absorbed from the gut into the bloodstream.
Blood-Brain Barrier (BBB) Penetration: Predicts the ability of a compound to cross the BBB and enter the central nervous system.
Cytochrome P450 (CYP) Inhibition: Predicts whether the compound is likely to inhibit major CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which is crucial for assessing potential drug-drug interactions.
Studies on various chromone derivatives have utilized these in silico tools to predict their ADME profiles. nih.gov For this compound, these predictions are essential for understanding its potential bioavailability and metabolic fate.
| Property / Rule | Predicted Value/Status for this compound (Representative) | Significance |
| Molecular Formula | C10H8O5 | Basic chemical information |
| Molecular Weight | 208.17 g/mol | Within Lipinski's limit (<500) |
| LogP | ~1.0 - 1.5 | Within Lipinski's limit (<5) |
| Hydrogen Bond Donors | 3 | Within Lipinski's limit (≤5) |
| Hydrogen Bond Acceptors | 5 | Within Lipinski's limit (≤10) |
| Lipinski's Rule Violations | 0 | Good predicted oral bioavailability |
| TPSA | ~90 - 100 Ų | Favorable for cell permeability (<140) |
| GI Absorption | High (Predicted) | Likely well-absorbed from the gut |
| BBB Permeant | No (Predicted) | Unlikely to cross the blood-brain barrier |
| CYP Inhibitor | Varies by isoform (Prediction needed) | Indicates potential for drug-drug interactions |
Metabolic Pathways and Biotransformation of Chromen 4 Ones
Enzymatic Glucuronidation and Sulfation Mechanisms in Biological Systems
Glucuronidation and sulfation are major phase II metabolic pathways for flavonoids, including the chromen-4-one scaffold, primarily occurring in the liver. These conjugation reactions increase the water solubility of the compounds, facilitating their elimination from the body.
Glucuronidation involves the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to a substrate, a reaction catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). This process is particularly important for the metabolism of compounds containing phenolic hydroxyl groups, such as those found in many chromen-4-one derivatives. nih.gov The resulting glucuronide conjugates are more polar and can be more readily excreted in urine or bile. In the colon, bacterial β-glucuronidase can hydrolyze these glucuronide conjugates, which releases the parent aglycone, a process that can influence the biological activity and potential toxicity of the compound. nih.gov
Sulfation, another key conjugation reaction, is catalyzed by sulfotransferases (SULTs). This process involves the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group on the chromen-4-one structure. Similar to glucuronidation, sulfation increases the polarity of the molecule, aiding in its excretion.
| Metabolic Process | Key Enzymes | Cofactor | Location | Outcome |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Uridine 5'-diphospho-glucuronic acid (UDPGA) | Liver, Intestine | Increased water solubility, facilitation of excretion |
| Sulfation | Sulfotransferases (SULTs) | 3'-phosphoadenosine-5'-phosphosulfate (PAPS) | Liver, Intestine | Increased water solubility, facilitation of excretion |
Role of Cytochrome P450 Enzymes in Chromone (B188151) Metabolism
The cytochrome P450 (CYP) superfamily of enzymes is central to the phase I metabolism of a vast array of xenobiotics, including chromen-4-one derivatives. mdpi.comnih.govmdpi.com These heme-containing monooxygenases are primarily located in the endoplasmic reticulum of liver cells and are responsible for catalyzing oxidative reactions. The major metabolic transformations of flavonoids by CYPs include aromatic hydroxylation and O-dealkylation. mdpi.com
Several CYP isozymes have been identified as being particularly important in the metabolism of flavonoids. The most significant among these are CYP1A2, CYP3A4, and CYP2D6. mdpi.comnih.gov These enzymes introduce or expose functional groups on the chromen-4-one skeleton, which can then serve as sites for phase II conjugation reactions. It is also noteworthy that many flavonoids can act as inhibitors of CYP enzymes, which can lead to clinically significant drug-drug interactions. mdpi.commdpi.com
| Cytochrome P450 Isozyme | Role in Chromone Metabolism |
| CYP1A2 | Aromatic hydroxylation, O-dealkylation |
| CYP3A4 | Aromatic hydroxylation, O-dealkylation |
| CYP2D6 | Aromatic hydroxylation, O-dealkylation |
Microbial Biotransformation of Chromen-4-one Structures and Derivatives
The gut microbiota plays a crucial role in the biotransformation of chromen-4-ones and other flavonoids, significantly impacting their bioavailability and biological effects. bohrium.comnih.govtandfonline.commdpi.comnih.gov Following oral ingestion, a substantial portion of these compounds reaches the colon, where they are subjected to extensive metabolism by a diverse community of microorganisms.
The microbial metabolism of flavonoids involves a series of reactions, including the hydrolysis of glycosidic bonds, glucuronide, and sulfate (B86663) conjugates. mdpi.com This initial step often leads to the formation of the corresponding aglycones. These aglycones can then undergo further transformations, such as C-ring fission, reduction, decarboxylation, demethylation, and dihydroxylation. mdpi.com A key outcome of this microbial activity is the conversion of the complex flavonoid structure into simpler, low-molecular-weight phenolic acids. bohrium.comtandfonline.com
Specific bacterial species have been identified as being capable of degrading flavonoids. For instance, Eubacterium ramulus is known to metabolize a variety of flavonoids. nih.gov In addition to bacteria, fungi have also been shown to be effective in the biotransformation of related structures. For example, fungal species such as Mortierella isabellina and Helminthosporium sp. have been utilized for the biotransformation of thiochroman-4-one (B147511) derivatives. mdpi.com
| Microbial Transformation | Description |
| Hydrolysis | Cleavage of glycosidic, glucuronide, and sulfate bonds to form aglycones. |
| Ring Fission | Opening of the heterocyclic C-ring of the chromen-4-one structure. |
| Reduction | Saturation of double bonds within the chromen-4-one scaffold. |
| Decarboxylation | Removal of carboxyl groups. |
| Demethylation | Removal of methyl groups from methoxy (B1213986) substituents. |
| Dihydroxylation | Introduction of hydroxyl groups. |
Future Research Directions and Translational Implications for 5,6,7 Trihydroxy 3 Methyl 4h Chromen 4 One Research
Development of Targeted Analogues with Enhanced Selectivity and Potency
A crucial step in translating the potential of 5,6,7-Trihydroxy-3-methyl-4H-chromen-4-one into a viable therapeutic lead involves the strategic design and synthesis of targeted analogues. The core chromone (B188151) structure serves as a versatile template that can be chemically modified to improve its pharmacological profile. Future efforts should focus on structure-activity relationship (SAR) studies to identify which functional groups on the chromone ring are critical for its biological activity.
The development of such analogues will enable a more profound understanding of the molecular interactions driving the compound's effects and pave the way for creating next-generation molecules with superior efficacy.
Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Mechanistic Studies
To fully understand how this compound exerts its effects at a molecular level, future research must integrate advanced "omics" technologies. Proteomics and metabolomics offer a global, unbiased view of the changes occurring within a biological system upon treatment with the compound. nih.gov
Proteomics can identify the specific proteins that interact with the compound or whose expression levels are altered, providing direct clues about its mechanism of action and potential targets. creative-proteomics.com Techniques such as quantitative mass spectrometry-based proteomics can reveal downstream molecular events and affected signaling pathways. creative-proteomics.comscitechnol.com This information is vital for validating drug targets and understanding both therapeutic and off-target effects. scitechnol.com
Metabolomics, the large-scale study of small molecules or metabolites, can provide a functional readout of the physiological state of a cell or organism. By analyzing the metabolic fingerprint after exposure to the compound, researchers can identify disrupted metabolic pathways and gain deeper insights into the cellular response. mdpi.com This integrated omics approach will provide a comprehensive, systems-level understanding of the compound's bioactivity, moving beyond a single-target perspective.
Table 1: Applications of Omics in Mechanistic Studies
| Omics Technology | Application in Drug Research | Potential Insights for this compound |
|---|---|---|
| Proteomics | Target identification and validation; Elucidation of drug action mechanisms; Identification of biomarkers. scitechnol.comresearchgate.net | Identification of direct protein binding partners; Characterization of affected signaling cascades; Discovery of biomarkers for efficacy. |
| Metabolomics | Functional readout of cellular state; Identification of perturbed metabolic pathways; Understanding physiological responses. mdpi.com | Revealing changes in cellular energy metabolism or biosynthesis pathways; Identifying metabolic biomarkers of response. |
Advanced Analytical Techniques for In Vivo Metabolite Profiling
Understanding the metabolic fate of this compound within a living organism is paramount for its development as a therapeutic agent. Advanced analytical techniques are essential for conducting in vivo metabolite profiling to determine how the compound is absorbed, distributed, metabolized, and excreted (ADME).
The two primary technologies for metabolomics are nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), often coupled with separation techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS). arome-science.com
Mass Spectrometry (MS): Renowned for its high sensitivity, MS can detect and quantify metabolites at very low concentrations. arome-science.com High-resolution mass spectrometry (HRMS) is particularly powerful for identifying unknown metabolites by providing accurate mass measurements. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, NMR is a highly reproducible, non-destructive technique that provides detailed structural information, making it invaluable for unambiguously identifying metabolite structures. nih.govresearchgate.netoup.com It is particularly useful for tracing the metabolic pathways of isotope-labeled compounds. nih.gov
Employing these techniques will allow researchers to identify the biotransformation products of this compound, assess their stability, and understand their pharmacokinetic profiles without the use of human clinical trial data.
Table 2: Comparison of Key Analytical Techniques for Metabolite Profiling
| Technique | Advantages | Disadvantages |
|---|---|---|
| Mass Spectrometry (MS) | High sensitivity; High throughput; Capable of identifying hundreds to thousands of metabolites. arome-science.comnih.gov | Destructive to the sample; Can be less reproducible than NMR. nih.gov |
| NMR Spectroscopy | Non-destructive; Highly reproducible and quantitative; Excellent for structural elucidation. oup.comnih.gov | Lower sensitivity compared to MS; Detects fewer metabolites per run. nih.gov |
Exploration of Synergistic Effects with Other Phytochemicals or Established Therapeutics
The therapeutic efficacy of many natural compounds can be significantly enhanced when used in combination with other agents. nuevo-group.com Future research should explore the potential synergistic effects of this compound with other phytochemicals or established therapeutic drugs. Such combinations can lead to improved treatment outcomes, reduced dosages of conventional drugs, and potentially overcome drug resistance. mdpi.comnih.gov
Flavonoids, the broader class to which this chromone belongs, have demonstrated synergistic anti-cancer effects when combined with canonical chemotherapeutics like paclitaxel (B517696) and cisplatin. nih.govnih.govresearchgate.netproquest.com These beneficial interactions are often mediated through the modulation of pathways related to apoptosis, proliferation, and chemoresistance. researchgate.net
Investigating these combinations could reveal novel therapeutic strategies. For example, combining the chromone with another phytochemical could enhance bioavailability or target a complementary signaling pathway. nuevo-group.com Similarly, co-administration with a standard chemotherapeutic agent could sensitize resistant cancer cells, making the treatment more effective. mdpi.com Isobologram analysis is a method that can be used to formally evaluate whether the combined effect of two compounds is synergistic, additive, or antagonistic. mdpi.com
Methodological Advancements in High-Throughput Screening and Assay Development
To accelerate the discovery of new biological activities for this compound and its synthesized analogues, it is essential to leverage methodological advancements in high-throughput screening (HTS). HTS allows for the rapid testing of thousands of compounds against a specific biological target or cellular process.
Future efforts should focus on developing and optimizing robust HTS assays. This includes miniaturizing assays into 384-well or 1536-well plate formats to conserve reagents and compound stocks. The integration of laboratory automation and robotics can further increase throughput and reproducibility.
Several modern assay technologies can be employed:
Fluorescence-based assays: Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are well-suited for HTS, providing a robust signal with low background.
Luminescence-based assays: Proximity-based assays like AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) are highly sensitive and adaptable to various target classes.
Thermal shift analysis: Differential Scanning Fluorimetry (DSF) is a powerful method for screening compound libraries to identify molecules that bind to and stabilize a target protein.
By developing a platform of diverse and efficient HTS assays, researchers can rapidly screen for new therapeutic applications of this compound and prioritize the most promising analogues for further development.
Q & A
Q. What are the optimal synthetic routes for 5,6,7-Trihydroxy-3-methyl-4H-chromen-4-one, and how can yields be maximized?
Methodological Answer: The compound can be synthesized via cyclization of phenolic precursors under alkaline conditions. For example, a general procedure involves reacting (E)-3-aryl-1-(2-hydroxyphenyl)prop-2-en-1-one derivatives with sodium hydroxide in ethanol, followed by oxidation with hydrogen peroxide (30%) . Key parameters include:
- Reagent ratios: A 1:3 molar ratio of substrate to NaOH improves cyclization efficiency.
- Solvent choice: Ethanol enhances solubility of intermediates, while DMF may be used for less polar substrates .
- Temperature: Reactions typically proceed at 60–80°C for 6–12 hours.
Yields exceeding 90% are achievable by optimizing these variables, as demonstrated in analogous chromen-4-one syntheses .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Assign hydroxyl and methyl protons via deuterated solvents (e.g., CDCl3 or DMSO-d6). Downfield shifts for phenolic -OH groups (δ 9–12 ppm) and aromatic protons (δ 6–8 ppm) are diagnostic .
- FTIR: Strong absorption bands at ~1647 cm⁻¹ (C=O stretch) and 3400–3500 cm⁻¹ (OH stretch) confirm the chromenone core .
- High-Resolution Mass Spectrometry (HRMS): Use ESI or EI modes to verify molecular ion peaks (e.g., [M+H]+) with <5 ppm error .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved for this compound?
Methodological Answer:
- 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating proton-proton and proton-carbon couplings. For example, vicinal coupling (J=8–10 Hz) in aromatic systems can clarify substituent positions .
- Variable-temperature NMR: Detect dynamic processes (e.g., tautomerism) by analyzing signal coalescence at elevated temperatures .
- X-ray crystallography: Resolve ambiguities by determining the crystal structure using SHELXL for refinement. Twinning or disorder can be addressed with the TWIN/BASF commands in SHELX .
Q. What computational strategies are suitable for studying the bioactivity of this compound?
Methodological Answer:
- Molecular docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., microbial enzymes). Parameterize hydroxyl and methyl groups with partial charges derived from DFT calculations .
- MD simulations: Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze hydrogen-bonding networks with tools like VMD .
- QSAR models: Correlate substituent effects (e.g., methoxy vs. hydroxy groups) with bioactivity using descriptors like logP and polar surface area .
Q. How can crystallographic challenges (e.g., poor diffraction, twinning) be mitigated during structure determination?
Methodological Answer:
- Data collection: Use synchrotron radiation for weakly diffracting crystals. Optimize cryoprotection (e.g., glycerol) to reduce ice formation .
- Twin refinement: In SHELXL, apply the TWIN command with a BASF parameter to model twin domains. Use HKLF5 format for twinned data .
- Disorder modeling: For flexible hydroxyl/methyl groups, apply PART/SUMP constraints and refine occupancy ratios .
Q. What experimental design principles apply to evaluating the compound’s antioxidant or antimicrobial activity?
Methodological Answer:
- Dose-response assays: Use microbroth dilution (MIC/MBC) for antimicrobial testing. Include positive controls (e.g., quercetin for antioxidant assays) .
- ROS scavenging assays: Employ DPPH or ABTS radical quenching with UV-Vis quantification (λ=517 nm or 734 nm). Normalize activity to Trolox equivalents .
- Statistical validation: Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare replicate measurements (n≥3) .
Data Analysis and Interpretation
Q. How should researchers address discrepancies between theoretical and observed bioactivity data?
Methodological Answer:
- Metabolic stability assays: Test compound degradation in liver microsomes to identify rapid metabolism as a confounding factor .
- Synergistic effects: Screen with adjuvants (e.g., efflux pump inhibitors) to distinguish intrinsic activity from resistance mechanisms .
- Confounder control: Validate purity (>95% by LC-MS) to exclude side products .
Q. What are best practices for documenting synthetic procedures and spectral data?
Methodological Answer:
- Reproducibility: Report detailed protocols (solvent volumes, stirring times) and raw spectral data in supplementary materials .
- Metadata standards: Adopt the CIF format for crystallographic data and MIAME guidelines for bioassays .
- Open-access tools: Use ORTEP-3 for publication-quality molecular graphics, ensuring bond lengths/angles match crystallographic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
